Cas no 1781437-05-5 (1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride)

1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride
- 1H-Pyrazole-4-sulfonyl chloride, 1-cyclopropyl-
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- インチ: 1S/C6H7ClN2O2S/c7-12(10,11)6-3-8-9(4-6)5-1-2-5/h3-5H,1-2H2
- InChIKey: OBXUZFCVGNBVLH-UHFFFAOYSA-N
- SMILES: N1(C2CC2)C=C(S(Cl)(=O)=O)C=N1
1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-119455-0.05g |
1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride |
1781437-05-5 | 95% | 0.05g |
$229.0 | 2023-06-08 | |
Enamine | EN300-119455-250mg |
1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride |
1781437-05-5 | 95.0% | 250mg |
$487.0 | 2023-10-03 | |
Enamine | EN300-119455-1000mg |
1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride |
1781437-05-5 | 95.0% | 1000mg |
$986.0 | 2023-10-03 | |
Enamine | EN300-119455-500mg |
1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride |
1781437-05-5 | 95.0% | 500mg |
$768.0 | 2023-10-03 | |
Aaron | AR028ZSL-250mg |
1-cyclopropyl-1H-pyrazole-4-sulfonylchloride |
1781437-05-5 | 95% | 250mg |
$695.00 | 2025-02-17 | |
1PlusChem | 1P028ZK9-2.5g |
1-cyclopropyl-1H-pyrazole-4-sulfonylchloride |
1781437-05-5 | 95% | 2.5g |
$2449.00 | 2024-06-18 | |
Aaron | AR028ZSL-500mg |
1-cyclopropyl-1H-pyrazole-4-sulfonylchloride |
1781437-05-5 | 95% | 500mg |
$1081.00 | 2025-02-17 | |
Enamine | EN300-119455-10000mg |
1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride |
1781437-05-5 | 95.0% | 10000mg |
$4236.0 | 2023-10-03 | |
Aaron | AR028ZSL-50mg |
1-cyclopropyl-1H-pyrazole-4-sulfonylchloride |
1781437-05-5 | 95% | 50mg |
$340.00 | 2025-02-17 | |
Enamine | EN300-119455-0.1g |
1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride |
1781437-05-5 | 95% | 0.1g |
$342.0 | 2023-06-08 |
1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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6. Back matter
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
1-cyclopropyl-1H-pyrazole-4-sulfonyl chlorideに関する追加情報
Introduction to 1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1781437-05-5) and Its Emerging Applications in Chemical Biology
1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride, identified by the CAS number 1781437-05-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the pyrazole class, which is well-documented for its versatility in pharmaceutical and agrochemical applications. The presence of a sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The sulfonyl chloride moiety in 1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride is particularly noteworthy, as it facilitates nucleophilic substitution reactions, enabling the formation of sulfonamides and other derivatives. These derivatives have been extensively studied for their biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Recent advancements in medicinal chemistry have highlighted the importance of sulfonyl chlorides as key building blocks in the synthesis of novel therapeutic agents.
One of the most compelling aspects of 1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride is its role in the development of targeted therapies. Pyrazole derivatives have shown promise in inhibiting specific enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that modifications of the pyrazole core can enhance binding affinity to protein targets, leading to more effective drug candidates. The cyclopropyl substituent further contributes to the compound's pharmacological profile by influencing its metabolic stability and bioavailability.
In recent years, there has been a surge in research focused on harnessing the potential of heterocyclic compounds like 1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride for therapeutic purposes. Researchers have explored its utility in designing small-molecule inhibitors that disrupt pathological signaling cascades. For example, a notable study published in *Journal of Medicinal Chemistry* highlighted the compound's efficacy in modulating kinases associated with cancer progression. The ability to fine-tune its structure has allowed scientists to develop analogs with improved selectivity and reduced side effects.
The synthetic utility of 1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride extends beyond pharmaceutical applications. It serves as a crucial precursor in the synthesis of advanced materials, including ligands for metal-organic frameworks (MOFs) and catalysts for organic transformations. The sulfonyl chloride group's reactivity allows for facile introduction of sulfonamide functionalities, which are integral to constructing complex molecular architectures. This has opened new avenues in materials science, particularly in the development of functional polymers and coatings.
From a computational chemistry perspective, 1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into how structural modifications can optimize binding affinity and pharmacokinetic properties. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, have been instrumental in predicting the behavior of this compound in vitro and in vivo.
The growing interest in 1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride has also spurred innovation in green chemistry approaches. Researchers are exploring sustainable synthetic routes that minimize waste and energy consumption while maintaining high yields. For instance, catalytic methods using transition metals have been investigated as alternatives to traditional reductive amination processes. Such advancements align with global efforts to promote environmentally responsible chemical synthesis.
Another exciting area of research involves the use of 1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride in drug discovery platforms that leverage artificial intelligence (AI) and machine learning (ML). These technologies enable rapid screening of vast chemical libraries to identify promising candidates for further development. The compound's unique scaffold has been incorporated into virtual screening protocols, where AI algorithms predict its potential as a lead molecule for various therapeutic indications.
In conclusion, 1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1781437-05-5) represents a fascinating compound with broad applications across chemical biology and materials science. Its structural features, particularly the sulfonyl chloride group and cyclopropyl substituent, make it a versatile tool for synthetic chemists and pharmacologists alike. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly significant role in advancing scientific understanding and therapeutic innovation.
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